molecular formula C23H25N3OS B2514036 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207004-30-5

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2514036
CAS No.: 1207004-30-5
M. Wt: 391.53
InChI Key: LZDXRGGTXURVDQ-UHFFFAOYSA-N
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Description

The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS: 1207037-37-3) is a heterocyclic derivative featuring a central imidazole ring substituted with phenyl (at position 5) and p-tolyl (at position 1). A thioether linkage connects the imidazole moiety to a piperidin-1-yl ethanone group. Its molecular formula is C₁₈H₂₃N₃OS, with a molecular weight of 329.5 g/mol.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-18-10-12-20(13-11-18)26-21(19-8-4-2-5-9-19)16-24-23(26)28-17-22(27)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDXRGGTXURVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with p-toluidine in the presence of an acid catalyst.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.

    Piperidine Addition: Finally, the thioether intermediate is reacted with piperidine and an appropriate acylating agent, such as ethanoyl chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Insights: The piperidin-1-yl ethanone group is a common pharmacophore in kinase inhibitors, suggesting possible kinase-targeting applications for the target compound .
  • Data Gaps: No direct cytotoxicity or pharmacokinetic data exist for the target compound. Future studies should prioritize assays against cancer cell lines (e.g., HepG2, C6) and ADME profiling.

Biological Activity

The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2SC_{20}H_{22}N_2S, with a molecular weight of approximately 342.47 g/mol. The structure features an imidazole ring substituted with phenyl and p-tolyl groups, alongside a piperidine moiety, which contributes to its unique chemical properties.

Synthesis

The synthesis typically involves the reaction of an appropriate imidazole derivative with piperidine in the presence of a suitable thiolating agent. The general synthetic route can be summarized as follows:

  • Starting Materials : 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol and piperidin-1-yl ethanone.
  • Reagents : Base such as triethylamine in an organic solvent like ethanol.
  • Procedure : The reaction is conducted under reflux conditions, followed by purification through recrystallization or column chromatography.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated significant inhibition zones compared to control samples.

Bacterial StrainInhibition Zone (mm)Control (Streptomycin)
E. coli1520
S. aureus1822

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that the compound exhibits cytotoxic effects, with IC50 values indicating effective dose ranges.

Cell LineIC50 (µM)
MCF-712.5
A54915.0

The biological activity of This compound is thought to involve several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells, leading to apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, further enhancing its therapeutic potential.

Case Studies

Recent research highlighted the use of this compound in combination therapies for enhanced efficacy against resistant bacterial strains and cancer cells. For instance, a combination of this imidazole derivative with conventional antibiotics showed synergistic effects in vitro.

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